molecular formula C18H18ClFN2O2 B5879352 1-[(4-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine

1-[(4-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine

Cat. No. B5879352
M. Wt: 348.8 g/mol
InChI Key: UYQWWBTYLSHPID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine, also known as CFPP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various areas of research, including medicinal chemistry and neuroscience. In

Mechanism of Action

The exact mechanism of action of 1-[(4-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at both dopamine D2 and serotonin 5-HT1A receptors. This dual activity may contribute to its potential therapeutic effects in various diseases.
Biochemical and Physiological Effects:
1-[(4-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine has been shown to have various biochemical and physiological effects, including modulation of neurotransmitter systems, regulation of gene expression, and alteration of cellular signaling pathways. These effects may contribute to its potential therapeutic benefits in various diseases.

Advantages and Limitations for Lab Experiments

1-[(4-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine has several advantages for lab experiments, including its high potency, selectivity, and stability. However, it also has some limitations, including its potential toxicity and limited availability. Therefore, caution should be exercised when working with 1-[(4-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine in the laboratory.

Future Directions

There are several future directions for research on 1-[(4-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine. One area of interest is the development of more potent and selective analogs of 1-[(4-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine for use in medicinal chemistry. Another area of research is the investigation of the potential therapeutic effects of 1-[(4-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine in other diseases, including Parkinson's disease and addiction. Additionally, further studies are needed to fully understand the mechanism of action of 1-[(4-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine and its effects on neurotransmitter systems.

Synthesis Methods

The synthesis of 1-[(4-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine involves the reaction of 4-chlorophenol and 2-fluoroaniline with acetic anhydride and piperazine in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.

Scientific Research Applications

1-[(4-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine has been extensively studied for its potential applications in medicinal chemistry and neuroscience. In medicinal chemistry, 1-[(4-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine has been evaluated as a potential drug candidate for the treatment of various diseases, including anxiety, depression, and schizophrenia. In neuroscience, 1-[(4-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine has been investigated for its effects on neurotransmitter systems, including dopamine and serotonin.

properties

IUPAC Name

2-(4-chlorophenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O2/c19-14-5-7-15(8-6-14)24-13-18(23)22-11-9-21(10-12-22)17-4-2-1-3-16(17)20/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQWWBTYLSHPID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone

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